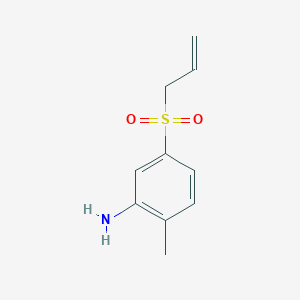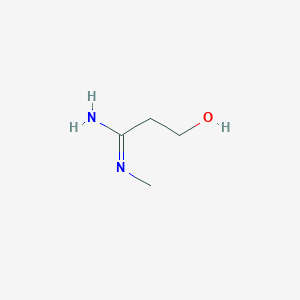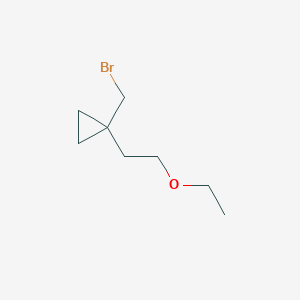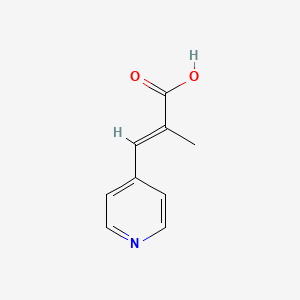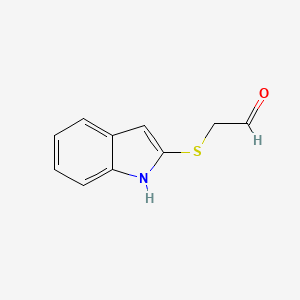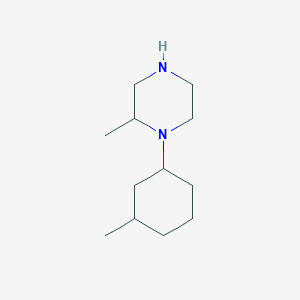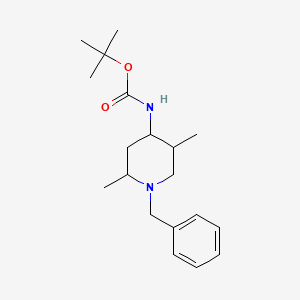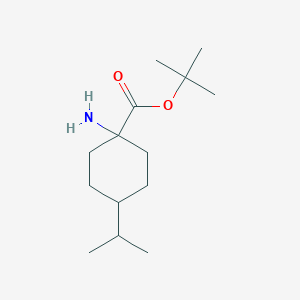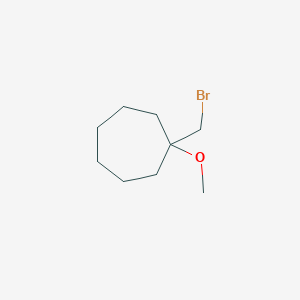
1-(Bromomethyl)-1-methoxycycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-methoxycycloheptane: is an organic compound characterized by a seven-membered cycloheptane ring with a bromomethyl group and a methoxy group attached to the same carbon atom. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(Bromomethyl)-1-methoxycycloheptane can be synthesized through the bromination of 1-methoxycycloheptane. The process typically involves the use of bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
1-(Bromomethyl)-1-methoxycycloheptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under mild to moderate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as ketones or aldehydes are formed.
Scientific Research Applications
1-(Bromomethyl)-1-methoxycycloheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of cyclic compounds with potential biological activity.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound is employed in the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-methoxycycloheptane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, influencing the overall reactivity of the compound.
Molecular Targets and Pathways:
In biological systems, the compound may interact with enzymes and proteins, leading to modifications in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Chloromethyl)-1-methoxycycloheptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-methoxycyclohexane: Similar structure but with a six-membered cyclohexane ring instead of a seven-membered cycloheptane ring.
1-(Bromomethyl)-1-methoxycyclooctane: Similar structure but with an eight-membered cyclooctane ring instead of a seven-membered cycloheptane ring.
Uniqueness:
1-(Bromomethyl)-1-methoxycycloheptane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered counterparts. The presence of both bromomethyl and methoxy groups on the same carbon atom also contributes to its unique reactivity profile.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methoxycycloheptane |
InChI |
InChI=1S/C9H17BrO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8H2,1H3 |
InChI Key |
PJHVBHMINUKBBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)
![N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)

